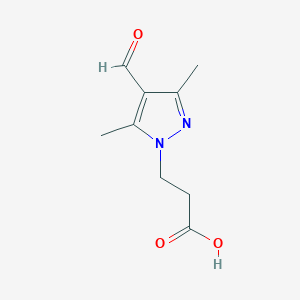

3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Description

IUPAC Nomenclature and Systematic Identification

The compound 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is systematically named according to IUPAC guidelines. Its structure consists of a pyrazole ring substituted at the 1-position with a propanoic acid chain and at the 3- and 5-positions with methyl groups, while the 4-position bears a formyl group. The molecular formula is C₉H₁₂N₂O₃ , with a molecular weight of 196.20 g/mol.

Key identifiers include:

- SMILES :

O=C(O)CCN1N=C(C)C(C=O)=C1C - InChIKey :

FKJNKKNNONMCEN-UHFFFAOYSA-N - CAS Registry Number : 949020-61-5

The systematic naming reflects the substitution pattern: the pyrazole ring is numbered such that the formyl group (CHO) occupies the 4-position, methyl groups are at 3 and 5, and the propanoic acid moiety is attached to the 1-position.

X-ray Crystallographic Analysis of Molecular Geometry

While direct X-ray crystallographic data for this specific compound is not available in the provided literature, studies on structurally related pyrazole derivatives offer insights. For example, pyrazole-4-carboxylic acid derivatives exhibit planar pyrazole rings with dihedral angles of 4.64–5.3° between the heterocycle and adjacent aromatic substituents. The propanoic acid side chain in analogous compounds adopts an extended conformation, facilitating intermolecular hydrogen bonding.

In similar systems, such as 1-phenyl-3-(propan-2-yl)pyrazol-5-ol, X-ray studies reveal tautomeric cocrystallization, where keto and enol forms coexist in a 1:2 ratio. This suggests that the formyl group in This compound may influence packing via dipole interactions or hydrogen bonding with the carboxylic acid group.

Solid-State NMR Studies of Hydrogen Bonding Networks

Solid-state NMR studies of pyrazole-carboxylic acid derivatives, such as pyrazole-4-carboxylic acid, reveal dynamic hydrogen-bonding networks. For instance, $$^{15}\text{N}$$ and $$^{1}\text{H}$$ NMR data show proton disorder in crystalline phases, with rapid proton transfer between O–H···N and O···H–N hydrogen bonds at room temperature. At low temperatures (<150 K), proton localization occurs, leading to ordered configurations.

For the title compound, the carboxylic acid group (–COOH) likely participates in similar intermolecular interactions. The formyl group (–CHO) may engage in weak C–H···O hydrogen bonds, as observed in pyrazolines with carbonyl substituents. These interactions stabilize the crystal lattice and influence physicochemical properties such as melting points (reported as 119–121°C for related derivatives).

Tautomeric Behavior and Proton Disorder in Crystalline Phase

Pyrazole derivatives often exhibit tautomerism, as seen in 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol, which cocrystallizes in keto and enol forms. For This compound , tautomerism is less likely due to the absence of adjacent proton-donor/acceptor sites on the pyrazole ring. However, proton disorder involving the carboxylic acid group is probable.

In pyrazole-4-carboxylic acid, solid-state NMR reveals dynamic disorder where protons rapidly exchange between oxygen and nitrogen atoms. This behavior is temperature-dependent, with ordering occurring below 150 K. For the title compound, similar proton dynamics may exist between the –COOH group and the pyrazole ring, moderated by steric effects from the 3,5-dimethyl substituents.

Tables

Table 1: Key Structural and Spectroscopic Data

Table 2: Comparative Tautomerism in Pyrazole Derivatives

Propriétés

IUPAC Name |

3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6-8(5-12)7(2)11(10-6)4-3-9(13)14/h5H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJNKKNNONMCEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC(=O)O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301229660 | |

| Record name | 4-Formyl-3,5-dimethyl-1H-pyrazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949020-61-5 | |

| Record name | 4-Formyl-3,5-dimethyl-1H-pyrazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949020-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-3,5-dimethyl-1H-pyrazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of the Pyrazole Core

Hydrazone Formation and Cyclization: The pyrazole ring is typically constructed by reacting appropriate hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example, methyl ketones can be converted to hydrazones by reaction with hydrazine derivatives, which then cyclize to form the pyrazole ring.

Example: Phenylhydrazine reacts with aryl methyl ketones to form phenylhydrazones, which upon cyclization yield 3-aryl(alkyl)-1H-pyrazole derivatives. This method is well-documented and forms the basis for further functionalization.

Introduction of the Formyl Group (Formylation)

Vilsmeier-Haack Reaction: This is the principal method for introducing the formyl group at the 4-position of the pyrazole ring. The reaction involves treatment of pyrazole hydrazones or pyrazole derivatives with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Mechanism: The Vilsmeier reagent acts as an electrophilic formylating agent, selectively introducing the aldehyde group at the 4-position of the pyrazole ring.

Yield and Scope: This method provides good yields of pyrazole-4-carbaldehydes and is applicable to a wide range of substituted pyrazoles.

Attachment of the Propanoic Acid Side Chain

N1-Alkylation: The propanoic acid moiety is introduced by alkylation of the pyrazole nitrogen (N1) with an appropriate haloalkanoic acid derivative or ester. For example, alkylation with 3-bromopropanoic acid or its esters under basic conditions can yield the N-substituted pyrazole propanoic acid ester.

Hydrolysis: If esters are used, subsequent hydrolysis under acidic or basic conditions affords the free 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.

Alternative: Direct coupling methods or amidation strategies may also be employed depending on the availability of intermediates.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: 3-(4-carboxy-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.

Reduction: 3-(4-hydroxymethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Structural and Chemical Properties

- Molecular Formula : CHNO

- Molecular Weight : 196.20 g/mol

- CAS Number : 949020-61-5

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the formyl group enhances its reactivity and potential interactions with biological targets.

Biochemical Properties

3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid exhibits several biochemical properties that make it valuable for research:

- Enzyme Interaction : It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways through covalent bonding, hydrogen bonding, and van der Waals forces.

- Cellular Effects : The compound modulates cell signaling pathways, gene expression, and cellular metabolism. It may activate or inhibit specific pathways, leading to changes in cell growth, differentiation, or apoptosis .

Pharmaceutical Development

Research indicates that pyrazole derivatives like this compound have potential as drug candidates due to their broad spectrum of biological activities. They are being explored for their anti-inflammatory, analgesic, and antipyretic properties.

Biochemical Research

This compound serves as a valuable tool in biochemical assays to study enzyme kinetics and cellular responses to various stimuli. Its ability to modulate enzyme activity makes it suitable for investigating metabolic pathways.

Agricultural Chemistry

The unique properties of this compound may also find applications in agricultural chemistry as a potential pesticide or herbicide due to its biological activity against certain pests.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited a specific enzyme involved in inflammatory pathways. This inhibition led to reduced inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Cellular Response Modulation

In another investigation, the compound was shown to alter gene expression profiles in cancer cell lines, promoting apoptosis while inhibiting proliferation. This finding highlights its potential use in cancer therapeutics.

Mécanisme D'action

The mechanism of action of 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The reactivity and applications of pyrazole derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Polarity: The formyl and propanoic acid groups in the target compound increase polarity compared to methyl or chloro analogs, likely improving solubility in polar solvents.

- Molecular Weight : The triazolopyridazine derivative () has a higher molecular weight (286.29 vs. 210.23), which may reduce solubility but enhance binding affinity in biological systems .

Activité Biologique

3-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative with significant potential in various biological applications. This compound has garnered attention due to its unique structure and the diverse biological activities associated with pyrazole derivatives. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula: C9H12N2O3

- Molecular Weight: 196.20 g/mol

- CAS Number: 949020-61-5

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Pyrazole derivatives typically exhibit a range of actions including:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation: It can alter signaling pathways that affect gene expression and cellular metabolism.

Antitumor Activity

Research has indicated that pyrazole derivatives, including this compound, possess antitumor properties. They have shown effectiveness against various cancer cell lines by inhibiting key proteins such as BRAF(V600E) and EGFR, which are crucial in cancer progression .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by modulating the production of pro-inflammatory cytokines. Studies have shown that it can inhibit lipopolysaccharide (LPS)-induced nitric oxide production, suggesting potential therapeutic applications in inflammatory diseases .

Antibacterial and Antifungal Properties

Recent investigations into the antibacterial and antifungal activities of pyrazole derivatives have revealed promising results. For instance, certain derivatives have exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria as well as various phytopathogenic fungi .

Study 1: Antitumor Activity Evaluation

A series of experiments were conducted to evaluate the antitumor efficacy of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents.

Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 in macrophage cultures exposed to LPS. This suggests that it could be a candidate for developing new anti-inflammatory therapies.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. The compound's absorption, distribution, metabolism, and excretion (ADME) profiles indicate moderate bioavailability with potential interactions with cytochrome P450 enzymes affecting its metabolic pathways .

Q & A

Q. What are the established synthetic routes for 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, and what are their critical reaction parameters?

The compound is synthesized via sequential formylation and protection steps. A common method involves reacting 3,5-dimethyl-1H-pyrazole with methyl acrylate to form methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate, followed by formylation using POCl₃/DMF under controlled conditions. Alkaline hydrolysis of the ester intermediate yields the final carboxylic acid derivative . Key parameters include temperature control (e.g., maintaining –20 to –15°C during formylation) and stoichiometric ratios to avoid side reactions.

Q. How is the purity of this compound assessed in academic research?

Purity is typically validated via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, coupled with mass spectrometry for molecular confirmation. Crystallographic methods (e.g., X-ray diffraction) are employed for structural verification, as demonstrated in studies reporting its amide derivatives . Nuclear magnetic resonance (¹H/¹³C NMR) is critical for assessing functional group integrity and detecting impurities .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of derivatives of this compound, and how are they addressed?

Derivatives such as 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide exhibit complex hydrogen-bonding networks, complicating refinement. Researchers use programs like SHELXL for small-molecule refinement, leveraging constraints for disordered atoms and anisotropic displacement parameters. High-resolution data (≤1.0 Å) and twinning corrections are often required to resolve ambiguities in electron density maps .

Q. How can discrepancies in spectroscopic data for this compound be resolved across studies?

Discrepancies in NMR or IR spectra may stem from solvent effects, tautomerism, or impurities. For example, the formyl group’s chemical shift (δ ~9.8 ppm in DMSO-d₆) is sensitive to solvent polarity. Cross-validation with computational methods (e.g., DFT calculations for predicted NMR shifts) and controlled experimental conditions (e.g., standardized solvent systems) are recommended .

Q. What strategies optimize the compound’s derivatization for bioactivity studies?

The formyl group enables Schiff base formation with amines, facilitating conjugation to bioactive scaffolds. For instance, coupling with amino acid derivatives via EDC/HOBt chemistry yields hybrids with enhanced solubility and target affinity. Reaction efficiency depends on pH (optimized at 6.5–7.5) and protecting group selection (e.g., tert-butyl esters for carboxylic acid protection) .

Q. How does computational modeling aid in predicting the compound’s reactivity in heterocyclic synthesis?

Q. What experimental controls are essential when studying the compound’s stability under varying pH conditions?

Stability assays should include:

- Buffer systems covering physiological pH (2.0–7.4).

- LC-MS monitoring of degradation products (e.g., hydrolysis of the formyl group).

- Temperature-controlled environments (4°C, 25°C, 37°C) to simulate storage and biological conditions. Reference standards (e.g., methyl ester derivatives) are used to distinguish pH-mediated vs. enzymatic degradation .

Q. How should researchers design assays to evaluate the compound’s metal-chelating properties?

Titration calorimetry (ITC) or UV-Vis spectroscopy with metal ions (e.g., Cu²⁺, Fe³⁺) quantifies binding constants. Competition assays with EDTA validate specificity. Structural insights from X-ray crystallography of metal complexes inform chelation site identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.